5-(Aminomethyl)-3-fluoropyridin-2-amine
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Overview
Description
5-(Aminomethyl)-3-fluoropyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 5-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-fluoropyridin-2-amine typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of a 3-fluoropyridine derivative with an aminomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-3-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-1,2-oxazol-3(2H)-one: Known for its psychoactive properties and interaction with GABA receptors.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: Investigated for their antiviral properties.
Uniqueness
5-(Aminomethyl)-3-fluoropyridin-2-amine is unique due to the presence of both an aminomethyl group and a fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8FN3 |
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Molecular Weight |
141.15 g/mol |
IUPAC Name |
5-(aminomethyl)-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H8FN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2,8H2,(H2,9,10) |
InChI Key |
ZIEGYWOYEJYCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)N)CN |
Origin of Product |
United States |
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